Welcome to the BenchChem Online Store!
molecular formula C7H6FNO2 B1294404 4-Fluoro-2-nitrotoluene CAS No. 446-10-6

4-Fluoro-2-nitrotoluene

Cat. No. B1294404
M. Wt: 155.13 g/mol
InChI Key: SKWTUNAAJNDEIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06020379

Procedure details

4-Fluorotoluene (14 g) is added slowly with stirring to a solution of fuming nitric acid (18 g) and concentrated sulfuric acid (30 g) over 30 minutes and alternately warmed and cooled to keep the temperature between 40 and 50° C. This is followed by heating at 100° C. for 30 minutes more. The organic material is cooled and extracted with methylene chloride to give 16 g of 4-fluoro-2-nitrotoluene.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[N+:9]([O-])([OH:11])=[O:10].S(=O)(=O)(O)O>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
30 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
alternately warmed
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the temperature between 40 and 50° C
TEMPERATURE
Type
TEMPERATURE
Details
The organic material is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C=C1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.